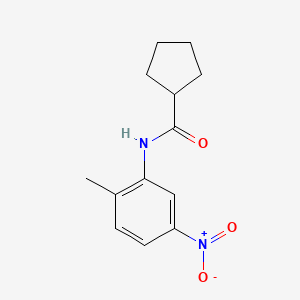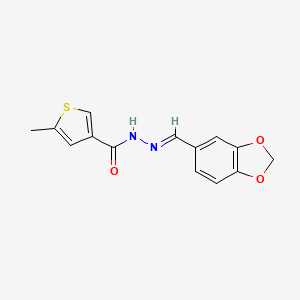
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide, also known as BMTCH, is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential applications in drug development. BMTCH is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects on neuronal activity. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been shown to modulate the activity of ion channels, such as the voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the inflammatory response. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the programmed cell death pathway.
実験室実験の利点と制限
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide and to determine its potential side effects.
将来の方向性
There are several future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide, including the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to investigate the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide as a therapeutic agent for various neurological and psychiatric disorders, such as epilepsy, depression, and Alzheimer's disease. Furthermore, studies are needed to investigate the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide as a chemotherapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia. Finally, studies are needed to investigate the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide as a modulator of the immune system, which could have implications for the treatment of autoimmune diseases.
合成法
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide can be synthesized using various methods, including the reaction of 5-methyl-3-thiophenecarbohydrazide with salicylaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Other methods for synthesizing N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide include the reaction of 5-methyl-3-thiophenecarbohydrazide with salicylaldehyde in the presence of p-toluenesulfonic acid and the reaction of 5-methyl-3-thiophenecarbohydrazide with salicylaldehyde in the presence of acetic anhydride.
科学的研究の応用
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities in various animal models. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. Furthermore, N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-4-11(7-20-9)14(17)16-15-6-10-2-3-12-13(5-10)19-8-18-12/h2-7H,8H2,1H3,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCHYTORAYOKHU-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylthiophene-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
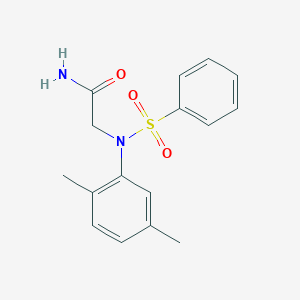
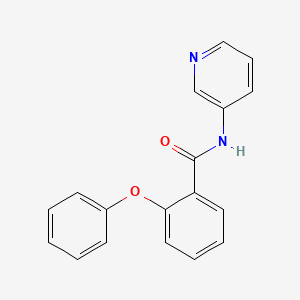
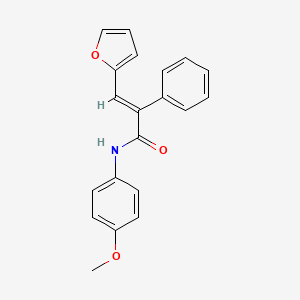
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)
![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)
![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)

![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)
